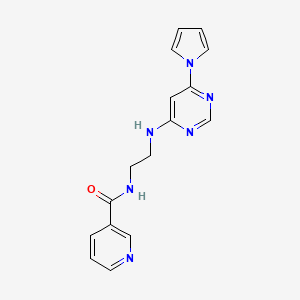

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide

Description

Properties

IUPAC Name |

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c23-16(13-4-3-5-17-11-13)19-7-6-18-14-10-15(21-12-20-14)22-8-1-2-9-22/h1-5,8-12H,6-7H2,(H,19,23)(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDSQSOPZDDOOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-carboxamide, primarily targets kinase enzymes . These enzymes play a crucial role in cellular signaling, promoting cell proliferation and survival.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes , with IC50 values in the nanomolar range. This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular function.

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival. By inhibiting key enzymes in this pathway, the compound can disrupt these processes and induce cell cycle arrest.

Result of Action

The compound’s action results in cell cycle arrest and apoptosis in cancer cells. This is accompanied by an increase in proapoptotic proteins caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2. These changes at the molecular and cellular level contribute to the compound’s cytotoxic effects.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide are not fully understood yet. It is known that the compound has a solid form which can be recrystallized from ethanol. The compound’s infrared spectrum shows peaks at 3,214 cm^-1 (NH) and 1,647 cm^-1 (amide C=O), indicating the presence of amide functional groups.

Cellular Effects

The cellular effects of this compound are currently under investigation. Preliminary studies suggest that the compound may have an impact on cell growth and glucose uptake rate

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and structure-activity relationships based on available research findings.

Structural Characteristics

The compound features several key structural components:

- Pyrimidine ring : Known for its role in various biological activities, including enzyme inhibition.

- Pyrrole moiety : Often associated with antimicrobial and anticancer properties.

- Nicotinamide group : Contributes to the compound's overall reactivity and interaction with biological targets.

These structural elements suggest potential interactions with various enzymes and receptors, making this compound a candidate for therapeutic development.

Biological Activity

Research indicates that this compound exhibits significant biological activities, primarily due to its structural components. The following table summarizes some of the observed biological activities and their mechanisms:

| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer Activity | Inhibits cell proliferation in various cancer cell lines, showing IC50 values in the micromolar range. | |

| Enzyme Inhibition | Potential inhibitor of key enzymes involved in cancer pathways, including kinases. | |

| Antimicrobial Properties | Exhibits activity against certain bacterial strains, potentially due to the pyrrole moiety. |

The mechanism of action for this compound may involve:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival, leading to reduced tumor growth.

- Receptor Modulation : It could interact with various receptors, potentially modulating inflammatory pathways or other signaling cascades.

- Cell Cycle Arrest : Induction of apoptosis in cancer cells through interference with cell cycle progression.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a therapeutic agent:

- Antitumor Activity : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against A549 lung cancer cells, with IC50 values ranging from 20 to 50 µM, indicating promising anticancer properties .

- Enzyme Targeting : Research indicated that compounds similar to this compound effectively inhibited PARP enzymes, which are crucial for DNA repair mechanisms in cancer cells .

- Inflammatory Pathway Modulation : Another study suggested that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokine production .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyrimidine Ring : Starting from suitable precursors, the pyrimidine ring is constructed through cyclization reactions.

- Substitution with Pyrrole : Functionalization occurs via nucleophilic substitution reactions.

- Coupling with Nicotinamide Moiety : The final step involves forming an amide bond between the pyrimidine-pyrrole intermediate and the nicotinamide group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are primarily distinguished by variations in the heterocyclic substituents and linker regions. Below is a detailed comparison with the closest analog identified in available literature:

Compound A : N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide (CAS: 1203181-22-9)

- Structural Differences: Heterocyclic substituent: Compound A substitutes the pyrrole ring in the target compound with a pyrazole group. Pyrazole’s additional nitrogen atom alters electronic properties and hydrogen-bonding capacity. Terminal group: Compound A features a 4-chlorophenoxy-methylpropanamide moiety instead of nicotinamide, introducing a hydrophobic chlorophenyl group that may enhance membrane permeability but reduce aqueous solubility.

| Property | Target Compound | Compound A |

|---|---|---|

| Molecular Formula | C18H17N7O2 (hypothesized) | C19H21ClN6O2 |

| Molecular Weight | ~379.4 g/mol | 400.9 g/mol |

| Key Functional Groups | Pyrrole, nicotinamide | Pyrazole, 4-chlorophenoxy |

| Potential Applications | Kinase inhibition, nucleotide mimicry | Kinase inhibition (hypothesized) |

- Pharmacological Implications: The pyrrole group in the target compound may confer better metabolic stability compared to pyrazole due to reduced susceptibility to oxidative metabolism . No direct bioactivity data (e.g., IC50 values) are available for either compound in public databases, limiting functional comparisons.

Other Notable Analogs :

- Substitution at the pyrimidine 6-position (e.g., pyrrole vs. pyrazole) significantly impacts target selectivity.

- The ethylamino linker’s length and flexibility influence binding geometry to enzyme active sites.

Research Findings and Limitations

- Synthesis Challenges : Both compounds require multi-step syntheses, with yields dependent on the efficiency of coupling reactions (e.g., Buchwald-Hartwig amination for pyrimidine functionalization).

- Data Gaps : Critical parameters such as melting points, solubility, and in vitro/in vivo activity remain unreported for the target compound. Compound A also lacks data on density, boiling point, and toxicity (MSDS) .

Q & A

Basic Question: What are the critical steps in synthesizing N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide, and how is the product characterized?

Answer:

The synthesis involves multi-step reactions, typically starting with tert-butyl carbamate derivatives as intermediates. For example, tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate is reacted under conditions similar to Example 427 (EP 4 374 877 A2), followed by deprotection using HCl in ethyl acetate to yield the final compound . Characterization relies on LCMS (e.g., m/z 1011 [M+H]+) and HPLC retention times (e.g., 1.01 minutes under SQD-FA05 conditions) to confirm molecular weight and purity . Additional purification via silica gel chromatography (ethyl acetate/methanol) is often employed to isolate the target compound .

Basic Question: Which analytical techniques are essential for validating the structural integrity of this compound?

Answer:

Beyond LCMS and HPLC, nuclear magnetic resonance (NMR) spectroscopy is critical for confirming functional groups and connectivity. For example, intermediates in related syntheses (e.g., ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzyl)-1-methylhydrazinyl)-2-methylpropanoate) are validated using H and C NMR to resolve ambiguities in regiochemistry . Mass spectrometry fragmentation patterns (e.g., m/z 791 [M+H]+) further corroborate structural assignments .

Advanced Question: How can researchers optimize reaction conditions to mitigate low yields during intermediate coupling steps?

Answer:

Low yields in coupling reactions (e.g., amide bond formation) may arise from steric hindrance or competing side reactions. Strategies include:

- Temperature control : Reactions conducted at 0°C under nitrogen atmospheres minimize decomposition of sensitive intermediates .

- Catalyst selection : Use of tripropyl-1,3,5,2,4,6-trioxatriphosphane 2,4,6-trioxide as a coupling reagent enhances efficiency in carbamate formation .

- Purification : Column chromatography with gradient elution (e.g., petroleum ether:ethyl acetate) resolves closely related byproducts, improving yield .

Advanced Question: How should conflicting spectral data (e.g., LCMS vs. HPLC) be resolved during characterization?

Answer:

Conflicting data may indicate impurities or isobaric compounds. For example, an LCMS peak at m/z 1011 [M+H]+ with a retention time of 1.01 minutes (SQD-FA05) should align with HPLC purity >95%. If discrepancies arise:

- Orthogonal methods : Use reverse-phase HPLC with alternate mobile phases (e.g., TFA-modified gradients) to separate co-eluting species .

- High-resolution MS (HRMS) : Confirm exact mass to distinguish isobaric impurities (e.g., tert-butyl vs. morpholino derivatives) .

- NMR spiking : Add authentic reference standards to H NMR samples to identify unexpected peaks .

Advanced Question: What strategies are recommended for stabilizing labile intermediates in multi-step syntheses?

Answer:

Unstable intermediates (e.g., tert-butyl carbamates) require:

- Protecting groups : Boc (tert-butoxycarbonyl) groups shield amines during harsh reactions, as seen in the synthesis of spirocyclic intermediates .

- Low-temperature storage : Intermediates like methyl 1-[[[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl]...carboxylate are stored at -20°C to prevent hydrolysis .

- In situ derivatization : Immediate conversion of unstable intermediates (e.g., via HCl-mediated deprotection) reduces degradation .

Advanced Question: How can researchers design experiments to probe the biological activity of this compound?

Answer:

While biological data for this specific compound is limited, related pyrimidine-carboxamide derivatives are studied as kinase inhibitors or biochemical probes. Methodologies include:

- Kinase assays : Screen against JAK1 or similar targets using fluorescence polarization assays .

- Cellular uptake studies : Radiolabel the compound (e.g., H or C) to track intracellular distribution .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation, guided by protocols for nicotine-related nitrosamines .

Advanced Question: What computational tools can predict the physicochemical properties of this compound?

Answer:

- Lipophilicity (LogP) : Use software like MarvinSketch or ACD/Labs to estimate LogP, critical for optimizing metabolic stability .

- Solubility : Molecular dynamics simulations (e.g., Schrödinger’s Desmond) model aqueous solubility, informed by trifluoromethyl group effects .

- Docking studies : PyMOL or AutoDock Vina predicts binding modes to target proteins (e.g., kinase domains) based on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.